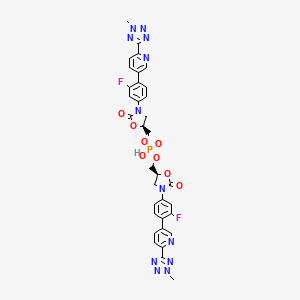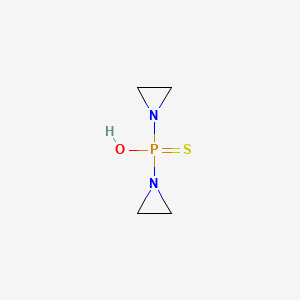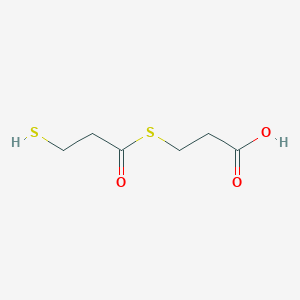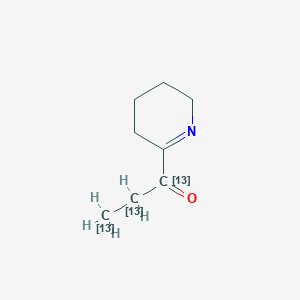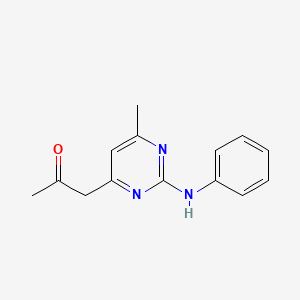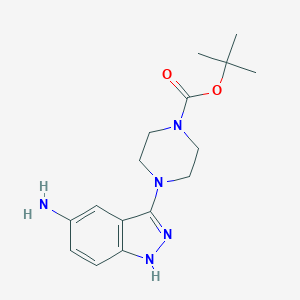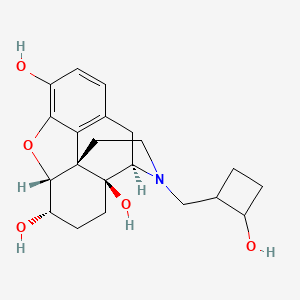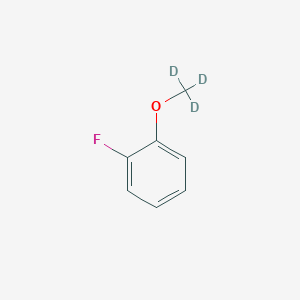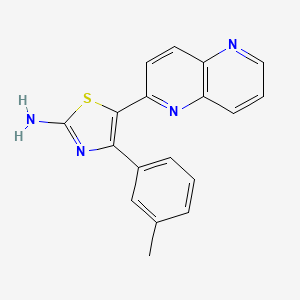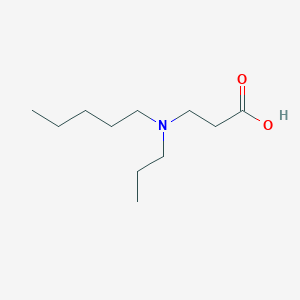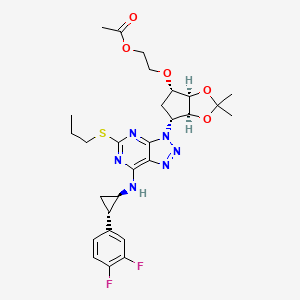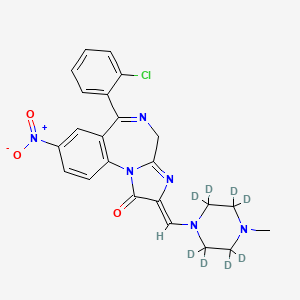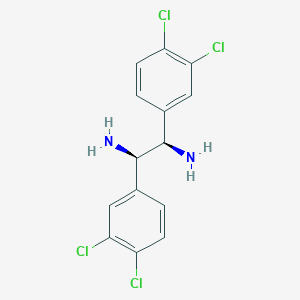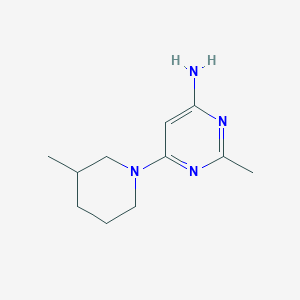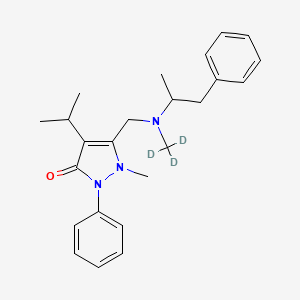
Famprofazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famprofazone-d3 is a deuterated form of famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It is known for its analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of famprofazone-d3 involves the incorporation of deuterium atoms into the famprofazone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated methyl iodide (CD3I) can be used to methylate the nitrogen atom in the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
Famprofazone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can introduce halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced derivatives with lower oxidation states
Substitution: Formation of halogenated and alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Famprofazone-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: this compound is used to study the metabolic pathways and identify metabolites in biological systems. Its deuterated form allows for precise tracking using mass spectrometry.
Pharmacokinetic Studies: The compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of famprofazone in the body.
Analytical Chemistry: this compound serves as an internal standard in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Drug Development: It is used in the development and testing of new pharmaceutical formulations to ensure accurate dosing and efficacy.
Wirkmechanismus
Famprofazone-d3 exerts its effects through several mechanisms:
Inhibition of Cyclooxygenase (COX): this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This leads to reduced inflammation, pain, and fever.
Metabolism to Active Metabolites: this compound is metabolized in the body to produce active metabolites, including methamphetamine and amphetamine. These metabolites contribute to its analgesic and stimulant effects.
Interaction with Receptors: The compound interacts with various receptors in the body, including adrenergic and dopaminergic receptors, to exert its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Famprofazone-d3 can be compared with other similar compounds in the pyrazolone series, such as:
Phenylbutazone: Another nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties. phenylbutazone has a different metabolic profile and is associated with more severe side effects.
Metamizole: Known for its potent analgesic and antipyretic effects, metamizole has a different mechanism of action and is used in different clinical settings.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties, antipyrine is used primarily for its diagnostic applications in liver function tests.
This compound is unique due to its deuterated form, which provides advantages in analytical and metabolic studies. Its stable isotopic labeling allows for precise tracking and quantification in various research applications.
Eigenschaften
Molekularformel |
C24H31N3O |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
InChI-Schlüssel |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


